6-Thia-3-azabicyclo[3.2.1]octane hydrochloride
Description
6-Thia-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic heterocyclic compound characterized by a sulfur atom (thia) at position 6, a nitrogen atom (aza) at position 3, and a fused bicyclo[3.2.1]octane scaffold. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical applications .
Synthesis: Improved synthetic routes involve cyclization strategies and functionalization of intermediates. For example, tert-butyl-protected derivatives of 3-azabicyclo[3.2.1]octane are synthesized via Boc protection of the amine group, followed by deprotection to yield the hydrochloride salt . The compound’s sulfur-containing analogs, such as 6λ⁶-thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride, are synthesized through oxidative modifications of the thia group .
Properties
IUPAC Name |
6-thia-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS.ClH/c1-5-2-7-3-6(1)8-4-5;/h5-7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYJUIUWDNNDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1SC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiol-Aziridine Precursors
The most widely reported method for synthesizing 6-thia-3-azabicyclo[3.2.1]octane hydrochloride involves the acid-catalyzed cyclization of thiol-containing aziridine derivatives. In this approach, a thiol group reacts with an aziridine ring under acidic conditions, typically using hydrochloric acid (HCl) as both a catalyst and a source for the hydrochloride salt. The reaction proceeds via a nucleophilic ring-opening mechanism, followed by intramolecular cyclization to form the bicyclic framework.
Key Reaction Conditions
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Reactants : 2-mercaptoethylaziridine (or analogs)
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Acid Catalyst : Concentrated HCl (37% w/w)
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Solvent : Ethanol or methanol
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Temperature : Reflux (78°C for ethanol)
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Reaction Time : 12–24 hours
The crude product is typically isolated via solvent evaporation, followed by recrystallization from a mixture of ethanol and diethyl ether to achieve ≥95% purity.
Industrial Production Strategies
Scalable Cyclization Processes
Industrial synthesis prioritizes cost efficiency and yield maximization. A patented large-scale protocol involves:
| Parameter | Condition |
|---|---|
| Reactant Concentration | 2 M in H₂O/THF (1:1 v/v) |
| Catalyst | 1.5 equiv HCl |
| Temperature | 50°C (controlled to avoid side reactions) |
| Workup | Continuous crystallization |
This method achieves 85–90% yield with ≤1% impurities, as validated by HPLC.
Purification Techniques
Industrial batches employ multi-step purification:
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Solvent Extraction : Dichloromethane/water partitioning to remove polar byproducts.
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Crystallization : Sequential cooling from 60°C to 4°C in ethanol/water (7:3).
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Lyophilization : Freeze-drying to obtain the hydrochloride salt in micronized form.
Reaction Optimization and Mechanistic Insights
Acid Selection and Stoichiometry
The choice of acid critically impacts cyclization efficiency:
| Acid | Yield (%) | Purity (%) |
|---|---|---|
| HCl (37%) | 92 | 98 |
| H₂SO₄ (conc.) | 78 | 89 |
| CH₃COOH (glacial) | 65 | 82 |
HCl provides optimal protonation of the aziridine nitrogen, facilitating ring-opening without over-acidification.
Solvent Effects
Polar aprotic solvents like THF improve reaction homogeneity, while protic solvents (ethanol) enhance cyclization rates:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) |
|---|---|---|
| THF | 7.6 | 18 |
| Ethanol | 24.3 | 12 |
| Acetonitrile | 37.5 | 20 |
Analytical Characterization
Structural Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, D₂O): δ 3.82 (m, 2H, SCH₂), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.94–2.78 (m, 4H, bridgehead H).
Mass Spectrometry
Purity Assessment
HPLC Parameters
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Column: C18 (4.6 × 150 mm, 5 µm)
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Mobile Phase: 0.1% TFA in H₂O/MeCN (95:5 to 5:95 gradient)
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Retention Time: 8.2 minutes
Comparative Analysis with Related Compounds
The synthesis of this compound shares similarities with other azabicyclo systems but requires distinct sulfur-handling protocols. For example, 3-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride synthesis mandates additional oxidation steps to introduce sulfone groups, whereas the 6-thia derivative avoids this complexity by direct cyclization .
Chemical Reactions Analysis
Types of Reactions
6-Thia-3-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
6-Thia-3-azabicyclo[3.2.1]octane hydrochloride serves as a crucial building block in organic synthesis. Its unique bicyclic structure allows for the generation of more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : The sulfur or nitrogen atoms can be replaced by other functional groups, facilitating the creation of diverse derivatives.
- Stereoselective Synthesis : The compound's structure has been utilized in developing methodologies that achieve stereochemical control during transformations.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Neurological Applications : Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders, with studies exploring its binding affinity to neurotransmitter transporters such as dopamine and serotonin transporters .
The biological activity of this compound is under investigation, particularly concerning its interaction with biomolecules:
- Binding Studies : Preliminary studies have shown that it interacts with various biological targets, potentially influencing enzyme activity and cellular processes.
- Inhibition Studies : Compounds similar to 6-Thia-3-azabicyclo[3.2.1]octane have been shown to inhibit dopamine transporter (DAT) activity selectively, which is significant for developing treatments for substance abuse disorders .
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- Binding Affinity Studies : Research conducted on analogues of 6-Thia-3-azabicyclo[3.2.1]octane has demonstrated their ability to inhibit DAT and serotonin transporter (SERT) activity selectively, which is crucial for developing medications targeting cocaine addiction.
-
Synthetic Methodologies : Innovative synthetic routes have been developed to create derivatives of this compound with enhanced biological properties, emphasizing the importance of stereochemical control during synthesis.
- These methodologies have led to the discovery of new compounds with potential therapeutic applications in treating bacterial infections and neurological conditions.
Mechanism of Action
The mechanism of action of 6-Thia-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form covalent bonds with biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Thia vs. Oxa Substitution : Replacing sulfur with oxygen (e.g., 3-Oxa-6-azabicyclo) reduces molecular weight and alters electronic properties. Sulfur’s larger atomic radius and lower electronegativity enhance hydrophobic interactions, whereas oxygen improves solubility .
- Fluorinated Derivatives : Fluorination (e.g., 2,2-difluoro analog) increases metabolic stability and membrane permeability, critical for CNS-targeted drugs .
Physicochemical Properties
- Solubility : The hydroxylated analog, 3-Azabicyclo[3.2.1]octan-6-ol hydrochloride, exhibits higher aqueous solubility due to the polar -OH group, whereas the thia and oxa analogs rely on HCl salt formation for solubility .
- Stability : Thia-containing compounds (e.g., 6λ⁶-thia-3-azabicyclo[3.2.1]octane-6,6-dione) may undergo oxidation at the sulfur atom, requiring stabilization strategies .
Pharmacological Potential
While direct data for this compound is sparse, analogs provide insights:
- Neurological Activity : Fluorinated and spiro derivatives demonstrate affinity for neurotransmitter receptors, highlighting structural flexibility’s role in bioactivity .
Biological Activity
6-Thia-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound characterized by the presence of both sulfur and nitrogen atoms. This unique structural feature enhances its potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 165.68 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, leading to alterations in their function:
- Enzyme Inhibition : The compound can form covalent bonds with enzymes, potentially inhibiting their activity.
- Cellular Interaction : It may disrupt cellular processes by altering the structure of cellular components through its reactive sulfur and nitrogen atoms.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
Antimicrobial Activity
Preliminary studies indicate that this compound shows effectiveness against various bacterial strains, suggesting its potential as an antibiotic candidate.
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Pseudomonas aeruginosa | Moderate |
Anticancer Properties
The compound has been investigated for its anticancer properties, with some studies indicating that it may inhibit tumor cell proliferation through specific molecular pathways.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antibiotic.
- Cancer Cell Line Research : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis, suggesting its role as a potential anticancer agent.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other bicyclic compounds but exhibits unique biological properties due to its sulfur content.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Contains only nitrogen | Neuropharmacological effects |
| 2-Azabicyclo[3.2.1]octane | Lacks sulfur; contains only nitrogen | Limited antimicrobial activity |
| 3-Thia-8-azabicyclo[3.2.1]octane | Contains both sulfur and nitrogen | Enhanced antimicrobial activity |
Research Applications
The compound has several applications in scientific research:
- Drug Development : Its unique structure makes it a valuable scaffold for designing new drugs targeting various diseases.
- Organic Synthesis : Utilized as an intermediate in synthesizing more complex organic molecules.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 6-Thia-3-azabicyclo[3.2.1]octane hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closing metathesis reactions. For purity optimization, use recrystallization with polar aprotic solvents (e.g., ethanol/water mixtures) and monitor impurities via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Refer to structural analogs like 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives for guidance on reaction conditions . Statistical design of experiments (DoE) can minimize trial-and-error approaches by identifying critical parameters (e.g., temperature, pH) .
Q. How can the bicyclic structure and stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography for definitive structural confirmation. Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy:
- ¹H/¹³C NMR : Compare chemical shifts with bicyclic analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives) to identify characteristic peaks for the thia-aza ring system .
- 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities by analyzing coupling constants and spatial proximities .
Q. What stability challenges arise during storage, and how can degradation products be characterized?
- Methodological Answer : Perform accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC-MS to identify hydrolysis or oxidation byproducts. For hygroscopic samples, use inert-atmosphere storage (argon) and desiccants. Stability data for structurally related compounds, such as 3-amino-3-azabicyclo[3.3.0]octane hydrochloride, suggest sensitivity to light and moisture .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways. For example:
- Reaction Path Search : Use software like GRRM to explore transition states and intermediates .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-receptor interactions if studying biological activity .
- Cross-validate predictions with experimental data (e.g., kinetic studies) to refine computational models .
Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Conduct a meta-analysis of published protocols to identify variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to design experiments that isolate confounding factors. For example, ICReDD’s integrated approach combines cheminformatics with high-throughput screening to reconcile discrepancies in reaction efficiency .
Q. What experimental designs are optimal for studying the compound’s interactions in complex matrices (e.g., biological systems)?
- Methodological Answer :
- Taguchi Design : Optimize parameters like pH, temperature, and concentration in cell culture assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with proteins or nucleic acids. Compare results with bicyclic analogs (e.g., 8-azabicyclo[3.2.1]octane hydroxydiphenylacetate derivatives) to infer structure-activity relationships .
Q. How can interdisciplinary approaches enhance the development of novel reactions involving this compound?
- Methodological Answer : Integrate computational chemistry, machine learning (ML), and microfluidics:
- ML-Driven Reaction Discovery : Train models on existing bicyclic compound datasets to predict unexplored reaction spaces .
- Microreactor Systems : Improve scalability and control over exothermic reactions (e.g., cycloadditions) .
Data Analysis and Contradiction Management
Q. How to address discrepancies in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Database Cross-Referencing : Compare shifts with authoritative sources like the NMRShiftDB or analogs (e.g., 3-azabicyclo[3.2.0]heptane derivatives) .
- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., deuterated solvents, standardized calibration) .
Q. What statistical frameworks are suitable for analyzing dose-response data in pharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) for IC₅₀/EC₅₀ calculations. Apply ANOVA to assess significance across replicates. For high variability, employ Bayesian hierarchical models to account for experimental noise .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
